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Compound of Interest

Compound Name: PRT062607 Hydrochloride

Cat. No.: B560115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro potency and

characterization of PRT062607 hydrochloride (also known as P505-15), a potent and highly

selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor tyrosine

kinase that mediates signal transduction downstream of various immunoreceptors, including

the B-cell receptor (BCR) and Fc receptors, making it a key therapeutic target for autoimmune

diseases and B-cell malignancies.

Core Efficacy: Potency and Selectivity
PRT062607 is a highly potent inhibitor of Syk kinase. In cell-free enzymatic assays, it

consistently demonstrates low nanomolar efficacy. Its selectivity is a key attribute, showing

significantly less activity against other related kinases, which is crucial for minimizing off-target

effects.

Table 1: Enzymatic Assay Potency and Selectivity
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Target Kinase IC50 (nM) Selectivity vs. Syk Reference

Syk 1 - 2 - [1][2]

Lck 249 >124-fold [3]

PAK5 166 >83-fold [3]

Fgr - >80-fold [1][4]

Lyn - >80-fold [1][4]

FAK - >80-fold [4]

Pyk2 - >80-fold [4]

Zap70 - >80-fold [1][4]

FLT3 - >80-fold [4]

MLK1 - >80-fold [4]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of

the enzyme by 50%.

Cellular Activity: Functional Inhibition
The potent enzymatic inhibition of Syk by PRT062607 translates effectively into functional

cellular activity. The compound has been shown to inhibit key Syk-dependent pathways in

various immune cells within a whole blood context, demonstrating its potential for therapeutic

application.

Table 2: Cell-Based Assay Potency
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Assay
Cell Type /
System

Measurement IC50 (µM) Reference

B-Cell Receptor

Signaling

Human Whole

Blood
B-cell activation 0.27 - 0.28 [1][2][4]

B-Cell Receptor

Signaling

Human Whole

Blood

B-cell activation

(CD69)
0.324 [5][6]

Fcε Receptor

Signaling

Human Whole

Blood

Basophil

degranulation

(CD63)

0.15 [1][2][4]

Fcε Receptor

Signaling

Human Whole

Blood

Basophil

degranulation
0.205 [5][6]

B-Cell Receptor

Signaling
Mouse (ex vivo) Syk signaling 0.32 [2]

Cell Viability
Primary CLL

Cells

Apoptosis

Induction

IC50 < 3 µM in

36% of samples
[7]

Note: These assays measure the functional consequences of Syk inhibition in a more

physiologically relevant environment.

Signaling Pathway and Mechanism of Action
PRT062607 exerts its effect by directly inhibiting the kinase activity of Syk. In the B-cell

signaling cascade, antigen binding to the BCR leads to the phosphorylation of ITAMs

(Immunoreceptor Tyrosine-based Activation Motifs) within the Igα/Igβ subunits by Src-family

kinases like LYN. This creates a docking site for Syk, which upon binding becomes activated

and phosphorylates downstream targets, initiating a cascade that results in cellular activation,

proliferation, and differentiation. PRT062607 blocks this critical activation step.
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Caption: B-Cell Receptor (BCR) signaling cascade showing the central role of Syk and its

inhibition by PRT062607.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. The

following protocols are based on descriptions of assays used to characterize PRT062607.

Syk Kinase Inhibition Assay (Fluorescence Resonance
Energy Transfer - FRET)
This biochemical assay quantifies the direct inhibitory effect of PRT062607 on purified Syk

enzyme activity.

Objective: To determine the IC50 value of PRT062607 against purified Syk kinase.

Methodology:

Reagents: Purified Syk enzyme, a tyrosine kinase substrate peptide, ATP, and a FRET-

paired antibody system where one antibody is specific for the phosphorylated substrate.

Procedure: The assay is typically run in a microplate format. Varying concentrations of

PRT062607 are pre-incubated with the Syk enzyme.

The kinase reaction is initiated by the addition of the substrate peptide and ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the detection reagents, including a fluorescently labeled

antibody specific for the phosphorylated tyrosine on the substrate, are added.

Detection: The extent of substrate phosphorylation is measured by the increase in the

FRET signal, which is proportional to the kinase activity.[2][4]

Analysis: The data are plotted as percent inhibition versus inhibitor concentration, and the

IC50 value is calculated using a suitable regression model.
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Caption: Generalized workflow for an in vitro biochemical kinase inhibition assay.

B-Cell Activation Assay (Whole Blood)
This cell-based assay measures the functional consequence of Syk inhibition on B-lymphocyte

activation.

Objective: To determine the potency of PRT062607 in inhibiting BCR-mediated B-cell

activation.

Methodology:

Sample: Freshly drawn heparinized human whole blood.

Procedure: Aliquots of whole blood are pre-incubated with various concentrations of

PRT062607 or vehicle control.

B-cell activation is stimulated by adding a BCR agonist, such as anti-IgD or anti-IgM

antibody.[1][5]

The samples are incubated overnight (16-18 hours) to allow for the upregulation of

activation markers.

Following incubation, red blood cells are lysed.

Detection: The remaining cells are stained with fluorescently labeled antibodies against a

B-cell marker (e.g., CD19 or CD20) and an activation marker (e.g., CD69). The expression

level of CD69 on the B-cell population is quantified using flow cytometry.[5]

Analysis: The IC50 is calculated based on the concentration-dependent inhibition of CD69

upregulation compared to the vehicle-treated control.
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Basophil Degranulation Assay (Whole Blood)
This assay assesses the inhibitory effect of PRT062607 on Syk-dependent FcεRI signaling in

basophils.

Objective: To measure the potency of PRT062607 in inhibiting IgE-mediated basophil

activation.

Methodology:

Sample: Freshly drawn heparinized human whole blood.

Procedure: Blood samples are pre-incubated with various concentrations of PRT062607 or

vehicle control.

Basophil degranulation is triggered via the FcεRI pathway, typically by using an anti-IgE

antibody.

Detection: Degranulation is measured by the upregulation of CD63 on the surface of

basophils, which is a marker for the fusion of granule membranes with the cell membrane.

[5] Cells are stained with fluorescently labeled antibodies for a basophil marker and CD63

and analyzed by flow cytometry.

Analysis: The IC50 is determined by quantifying the reduction in CD63 expression on

basophils as a function of PRT062607 concentration.

Cell Viability / Apoptosis Assay
This assay determines the effect of Syk inhibition on the survival of malignant B-cells, such as

those from Chronic Lymphocytic Leukemia (CLL).

Objective: To evaluate the ability of PRT062607 to induce apoptosis and reduce the viability

of cancer cells.

Methodology:

Cells: Primary CLL cells or B-cell lymphoma cell lines (e.g., SUDHL-4, SUDHL-6).[8]
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Procedure: Cells are cultured in appropriate media and treated with a range of

PRT062607 concentrations or vehicle control for an extended period (e.g., 48-72 hours).

[2][8]

Detection:

Viability: A tetrazolium-based MTS assay can be used, where the conversion of the

MTS reagent to a colored formazan product by metabolically active cells is measured

spectrophotometrically. The amount of color is proportional to the number of viable cells.

[8]

Apoptosis: Apoptosis can be measured by flow cytometry using an antibody against

active caspase-3 or by using Annexin V/PI staining.[8]

Analysis: For viability, data are normalized to untreated controls to calculate IC50 values.

For apoptosis, the percentage of apoptotic cells is quantified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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